4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C23H22ClN5 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H22ClN5/c24-19-7-4-8-20(14-19)29-23-21(15-27-29)22(25-16-26-23)28-11-9-18(10-12-28)13-17-5-2-1-3-6-17/h1-8,14-16,18H,9-13H2 |
InChI Key |
PGRZLTDVBPDPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and selectivity . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or debenzylated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, such as Akt, by binding to the ATP-binding site and preventing phosphorylation of downstream targets . This inhibition can lead to the modulation of cell signaling pathways involved in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrazolo[3,4-d]pyrimidine core and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also possess a fused heterocyclic ring system and have been studied for their anticancer properties.
Uniqueness
The uniqueness of 4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity and potential for interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
